7-bromo-5-fluoro-1H-indole-3-carboxylic acid
CAS No.: 1360923-58-5
Cat. No.: VC3111302
Molecular Formula: C9H5BrFNO2
Molecular Weight: 258.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360923-58-5 |
|---|---|
| Molecular Formula | C9H5BrFNO2 |
| Molecular Weight | 258.04 g/mol |
| IUPAC Name | 7-bromo-5-fluoro-1H-indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrFNO2/c10-7-2-4(11)1-5-6(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) |
| Standard InChI Key | DQVUSIWYNBAHIU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=CN2)C(=O)O)Br)F |
| Canonical SMILES | C1=C(C=C(C2=C1C(=CN2)C(=O)O)Br)F |
Introduction
Chemical Structure and Properties
7-Bromo-5-fluoro-1H-indole-3-carboxylic acid belongs to the indole family, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring. This specific derivative is characterized by three key structural features: a bromine atom at position 7, a fluorine atom at position 5, and a carboxylic acid group at position 3, while maintaining the hydrogen at the nitrogen position (1H).
Molecular Properties
The fundamental properties of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1360923-58-5 |
| Molecular Formula | C9H5BrFNO2 |
| Molecular Weight | 258.04 g/mol |
| SMILES | Fc1cc(Br)c2c(c1)c(c[nH]2)C(=O)O |
| IUPAC Name | 7-bromo-5-fluoro-1H-indole-3-carboxylic acid |
| Appearance | Powder (physical state) |
| Melting Point | Not specifically determined in available data |
| Boiling Point | Not specifically determined in available data |
The incorporation of halogen atoms (bromine and fluorine) significantly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and potential binding interactions with biological targets .
Spectroscopic Characteristics
While specific spectroscopic data for this exact compound is limited in the search results, halogenated indole derivatives typically display characteristic absorption patterns in UV-visible spectroscopy due to the extended π-conjugation in the indole system. The presence of electron-withdrawing groups like fluorine and bromine would shift these absorption maxima compared to unsubstituted indoles.
Structural Relationships and Comparisons
The compound shares structural similarities with several other halogenated indoles, which provides valuable context for understanding its potential properties and applications.
Related Indole Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 7-Bromo-5-fluoro-1H-indole | 408355-23-7 | C8H5BrFN | 214.03 | Lacks the carboxylic acid at position 3 |
| 7-Bromo-5-fluoro-3-methyl-1H-indole | 883001-24-9 | C9H7BrFN | 228.06 | Contains a methyl group instead of a carboxylic acid at position 3 |
| 5-Fluoro-1H-indole-7-carboxylic acid | 875305-87-6 | C9H6FNO2 | 179.15 | Lacks the bromine atom at position 7 |
| 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid | 1360891-51-5 | C9H5BrFNO2 | 258.04 | Fluorine at position 4 instead of position 5 |
The subtle structural variations among these compounds can significantly impact their biological activities and physicochemical properties .
Bioisosteric Relationships
The indazole scaffold represents a bioisosteric alternative to indoles, with both being important privileged structures in medicinal chemistry:
| Indole Derivative | Indazole Analog | Key Differences in Properties |
|---|---|---|
| 7-Bromo-5-fluoro-1H-indole-3-carboxylic acid | 5-Bromo-7-fluoro-1H-indazole-3-carboxylic acid | Indazole contains an additional nitrogen in the five-membered ring, increasing polarity and H-bond acceptor capacity |
The indazole counterparts often exhibit different binding profiles and metabolic stability compared to their indole analogs .
Synthesis Methods
Based on available literature, several approaches could be employed for the synthesis of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid, drawing from established methods for similar halogenated indole derivatives.
Literature Precedent
In a related study described by Schlosser et al., fluoroindolecarboxylic acids were synthesized "either directly from the corresponding fluoroindoles... or from the chlorinated derivatives by hydrogen/metal permutation ('metalation'), or from the bromo- or iodofluoroindoles by halogen/metal permutation, the organometallic intermediate being each time trapped with carbon dioxide" . This methodology provides a promising approach for the synthesis of the target compound.
The authors noted: "Some of the bromo- or iodofluoroindoles were successfully subjected to a basicity gradient-driven selective migration of the heavy halogen," which could be applicable to the synthesis of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid .
Biological Activities and Applications
While specific biological data for 7-bromo-5-fluoro-1H-indole-3-carboxylic acid is limited in the search results, related 5-substituted indole-3-carboxylic acid derivatives have demonstrated significant biological activities.
Pharmaceutical Research Applications
The halogenated indole scaffold serves as an important pharmacophore in various therapeutic areas:
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The bromine at position 7 may enhance binding affinity to specific protein targets
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The fluorine at position 5 can improve metabolic stability and membrane permeability
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The carboxylic acid moiety at position 3 provides a potential point for hydrogen bonding interactions with target proteins
These structural features collectively contribute to the compound's potential utility in pharmaceutical research, particularly as a building block for developing bioactive molecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid, a comparison with structurally related compounds provides valuable context.
Substituent Effects on Physical Properties
| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (calculated) | Implications |
|---|---|---|---|---|
| 7-Bromo-5-fluoro-1H-indole | 315.1±22.0 | 20-25 | 3.04 | Lower molecular weight and absence of carboxylic acid results in different physicochemical profile |
| 7-Bromo-5-fluoro-3-methyl-1H-indole | 323.8 | Not available | 3.38 | Methyl group increases lipophilicity compared to carboxylic acid derivative |
| 7-Bromo-5-fluoro-1H-indole-3-carboxylic acid | Not specifically available | Not specifically available | Estimated to be lower than analogs without carboxylic acid | Carboxylic acid increases polarity and hydrogen bonding capacity |
The presence of the carboxylic acid group in 7-bromo-5-fluoro-1H-indole-3-carboxylic acid significantly alters its physicochemical profile compared to related compounds lacking this functional group .
Positional Isomer Comparison
The positional arrangement of substituents on the indole scaffold can dramatically influence biological activity:
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4-Bromo-5-fluoro-1H-indole-7-carboxylic acid: Repositioning of the bromine and carboxylic acid groups alters the electronic distribution and potential binding orientation
-
7-Bromo-4-fluoro-1H-indole-3-carboxylic acid: Shifting the fluorine position changes the molecule's dipole moment and hydrogen bonding patterns
These structural variations can lead to significant differences in receptor binding profiles and biological activities.
Research Applications and Future Directions
The unique structural features of 7-bromo-5-fluoro-1H-indole-3-carboxylic acid position it as a valuable compound for various research applications.
Future Research Directions
Several promising avenues for future research include:
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Development of more efficient synthetic routes to access 7-bromo-5-fluoro-1H-indole-3-carboxylic acid and its derivatives
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Comprehensive evaluation of its biological activities across various therapeutic areas
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Investigation of structure-activity relationships through systematic modification of the core structure
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Exploration of its potential as a building block for complex molecule synthesis
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Computational studies to predict protein-ligand interactions and guide rational drug design
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